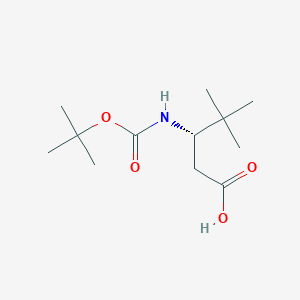

(S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid

Vue d'ensemble

Description

“(S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a common protective group for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups . The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .

Synthesis Analysis

The Boc group can be added to the amine using a precursor called Di-tert-butyl decarbonate . The first part of the reaction is a typical nucleophilic addition-elimination, forming a tetrahedral intermediate . In the elimination step, a carbonate ion is expelled .

Molecular Structure Analysis

The molecular formula of a similar compound, “(S)-2-(tert-Butoxycarbonylamino)butyric Acid”, is C9H17NO4, and its molecular weight is 203.24 . The compound is solid at 20 degrees Celsius .

Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, commonly with trifluoroacetic acid . The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group . Tert-butyl bicarbonate then breaks down into CO2 (gas) and tert-butanol .

Physical and Chemical Properties Analysis

A similar compound, “(S)-2-(tert-Butoxycarbonylamino)butyric Acid”, is solid at 20 degrees Celsius . Its molecular formula is C9H17NO4, and its molecular weight is 203.24 .

Applications De Recherche Scientifique

Organic Synthesis and Peptide Synthesis

This compound is widely used in organic synthesis, particularly in the protection of amines during the synthesis of peptides. The tert-butoxycarbonyl (Boc) group is a crucial amine protecting group due to its stability and ease of removal under mild acidic conditions, without causing racemization of chiral centers. This property makes it invaluable in the synthesis of complex peptides and multifunctional molecules. For instance, Heydari et al. (2007) demonstrated the efficiency of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, highlighting the significance of the Boc group in synthesizing N-Boc-protected amino acids for peptide synthesis applications (Heydari et al., 2007).

Development of Pharmacophores

The compound has been explored for its potential in creating new pharmacophores. Kubryk and Hansen (2006) synthesized (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid through asymmetric hydrogenation, demonstrating its application in the development of beta-amino acid pharmacophores (Kubryk & Hansen, 2006).

Synthesis of Functionalized Amino Acid Derivatives

The versatility of "(S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid" extends to the synthesis of functionalized amino acid derivatives. Kumar et al. (2009) developed a series of functionalized amino acid derivatives for evaluating their cytotoxicity against human cancer cell lines, showcasing the utility of this compound in medicinal chemistry and drug design (Kumar et al., 2009).

Polymer Synthesis

Its applications are not limited to small molecule synthesis but also extend to the synthesis of polymers. Sutthasupa et al. (2007) employed amino acid-derived norbornene diester derivatives for ring-opening metathesis polymerization, illustrating the use of tert-butoxycarbonyl protected amino acids in polymer chemistry (Sutthasupa et al., 2007).

Mécanisme D'action

Target of Action

The boc group is commonly used to protect amino groups, especially in the synthesis of peptides .

Mode of Action

The compound acts as a protecting group for amines. The tert-butyloxycarbonyl (t-Boc or simply Boc) is a better option than, for example, a methoxycarbonyl derivative. This has to do with the stability of the more substituted tert-butyl carbocation which is cleaved when the Boc protecting group is removed .

Biochemical Pathways

The Boc group is added to the amine through a typical nucleophilic addition-elimination reaction, forming a tetrahedral intermediate. In the elimination step, a carbonate ion is expelled, and it can either deprotonate the amine or undergo a spontaneous decarboxylation yielding a strong base tert-butoxide .

Pharmacokinetics

The boc group is known for its high thermal stability, which could potentially impact its bioavailability .

Result of Action

The result of the compound’s action is the protection of the amino group, allowing for transformations of other functional groups. The Boc group is typically very easy to remove, and we can see it happening by the CO2 bubbling out of the solution .

Action Environment

The action of the compound can be influenced by environmental factors such as temperature and the presence of strong acids. For example, a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a beneficial effect .

Orientations Futures

Propriétés

IUPAC Name |

(3S)-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)8(7-9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOMHEYOQWPVEZ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1]benzothiolo[7,6-g][1]benzothiole](/img/structure/B3116503.png)

![4-(4,6-dimethoxy[1.3.5]triazin-2-yl)-4-methylmorpholinium chloride hydrate](/img/structure/B3116504.png)